molecular formula C12H13NO3 B1607961 (Z)-2-Acetamido-3-(p-tolyl)acrylic acid CAS No. 93634-59-4

(Z)-2-Acetamido-3-(p-tolyl)acrylic acid

Cat. No. B1607961
CAS RN: 93634-59-4
M. Wt: 219.24 g/mol
InChI Key: XLKTTWGSTMQVIL-UHFFFAOYSA-N
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Description

“(Z)-2-Acetamido-3-(p-tolyl)acrylic acid” is a complex organic compound. Based on its name, it likely contains an acetamido group (a functional group derived from acetic acid), a tolyl group (derived from toluene), and an acrylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon backbone. Detailed structural analysis would require experimental data such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the acrylic acid group could participate in addition reactions, and the acetamido group might be involved in condensation or substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, solubility, and stability would depend on the molecular structure and the functional groups present .

Scientific Research Applications

Polymer Electrolytes for Energy Storage

Polymer electrolytes incorporating acrylic acid derivatives show promising applications in flexible rechargeable zinc-air batteries and solid polymer electrolytes. These materials exhibit high ionic conductivity, electrochemical stability, and water retention ability, which are crucial for enhancing the discharge capacity and cycle efficiency of batteries (Jia et al., 2022).

Environmental Remediation

Modified magnetic nanoparticles using acrylic acid copolymers effectively remove heavy metal ions from aqueous solutions. These materials demonstrate excellent adsorption capacities and can be reused, highlighting their potential in treating water contaminated with metals like Cd^2⁺, Zn^2⁺, Pb^2⁺, and Cu^2⁺ (Ge et al., 2012).

Improved Material Adhesion

The electropolymerization of acrylic acid on carbon fibers significantly enhances the adhesion between epoxy and fibers. This method, involving the co-deposition of Zn^2⁺ ions, results in improved material interfaces for composite applications, offering insights into surface treatments that enhance material performance (Bauer et al., 2017).

Biotechnological Applications

In biotechnology, acrylic acid derivatives serve as sensors for detecting specific biomolecules. A study demonstrated the use of a coumarin-based fluorescent probe for sensing cysteine with high selectivity, illustrating the potential of acrylic acid-related compounds in developing sensitive and selective biosensors for healthcare and research applications (Dai et al., 2014).

Safety And Hazards

Safety and hazards would depend on the specific properties of the compound. It’s important to refer to the relevant safety data sheets for detailed information .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and exploration of its potential uses in various fields .

properties

IUPAC Name

(Z)-2-acetamido-3-(4-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-3-5-10(6-4-8)7-11(12(15)16)13-9(2)14/h3-7H,1-2H3,(H,13,14)(H,15,16)/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKTTWGSTMQVIL-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C(=O)O)\NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Acetamido-3-(p-tolyl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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